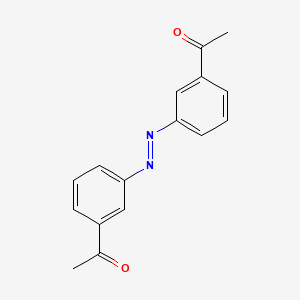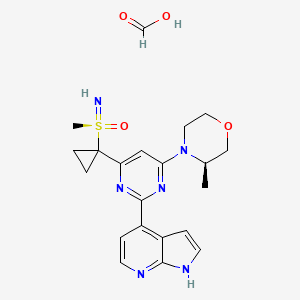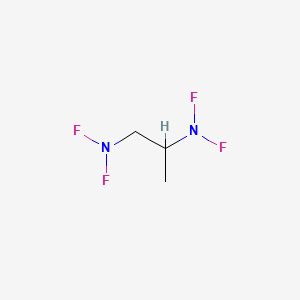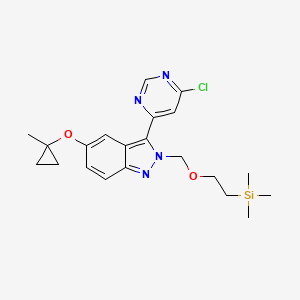
4,6-Dibromo-2-nitrobenzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dibromo-2-nitrobenzene-1,3-diol is an organic compound with the molecular formula C6H3Br2NO4 and a molecular weight of 312.9 g/mol . This compound is characterized by the presence of bromine, nitro, and hydroxyl functional groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2-nitrobenzene-1,3-diol typically involves electrophilic aromatic substitution reactions. The process begins with the nitration of a benzene derivative, followed by bromination. The general steps are as follows:
Nitration: A benzene derivative is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Bromination: The nitrated benzene is then subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the desired positions
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dibromo-2-nitrobenzene-1,3-diol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents like potassium permanganate
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium on carbon).
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum), and metal hydrides (e.g., sodium borohydride).
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents
Major Products:
Substitution: Products depend on the nucleophile used, such as bromoanilines or bromothiophenols.
Reduction: Amino derivatives of the original compound.
Oxidation: Quinones or other oxidized derivatives
Wissenschaftliche Forschungsanwendungen
4,6-Dibromo-2-nitrobenzene-1,3-diol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,6-Dibromo-2-nitrobenzene-1,3-diol involves its interaction with various molecular targets and pathways:
Electrophilic Substitution: The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophiles.
Redox Reactions: The nitro and hydroxyl groups can participate in redox reactions, altering the oxidation state of the compound and its reactivity
Vergleich Mit ähnlichen Verbindungen
1,4-Dibromo-2-nitrobenzene: Similar structure but with different bromine positions.
4,5-Dibromo-2-nitrophenol: Similar functional groups but different substitution pattern.
Eigenschaften
Molekularformel |
C6H3Br2NO4 |
|---|---|
Molekulargewicht |
312.90 g/mol |
IUPAC-Name |
4,6-dibromo-2-nitrobenzene-1,3-diol |
InChI |
InChI=1S/C6H3Br2NO4/c7-2-1-3(8)6(11)4(5(2)10)9(12)13/h1,10-11H |
InChI-Schlüssel |
SAUQQASKHGOBCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)O)[N+](=O)[O-])O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol](/img/structure/B15293675.png)
![2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine](/img/structure/B15293681.png)

![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B15293688.png)

![N-[(3beta,7alpha,12alpha)-7,12-Dihydroxy-24-oxo-3-(sulfooxy)chol-5-en-24-yl]glycine Disodium Salt](/img/structure/B15293694.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15293709.png)




